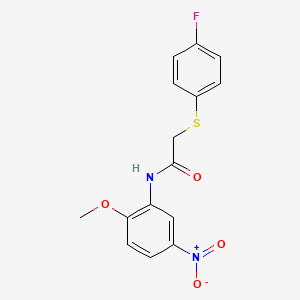

2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide

Description

2-((4-Fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide is a sulfur-containing acetamide derivative characterized by a 4-fluorophenylthio group, a 2-methoxy-5-nitrophenyl substituent, and an acetamide backbone.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O4S/c1-22-14-7-4-11(18(20)21)8-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQULZLIPCXEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-fluorothiophenol with 2-methoxy-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, palladium catalyst.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of acetamides, including derivatives like 2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide, in combating bacterial infections. Acetamides have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The introduction of specific substituents, such as the fluorine atom in this compound, may enhance its antibacterial properties by increasing lipophilicity and altering membrane permeability.

| Compound | Activity Against | Mechanism |

|---|---|---|

| This compound | Klebsiella pneumoniae | Inhibits cell wall synthesis |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Candida albicans | Disrupts fungal cell membranes |

Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that acetamides can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific structural features of this compound may contribute to its efficacy against cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of acetamides are well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with moderate metabolic stability. Toxicological assessments indicate a low risk of mutagenicity and acceptable safety margins for further development.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups

- In contrast, compounds like feature an amine group, which introduces hydrogen-bond donor capacity.

- The methoxy group at the 2-position provides steric hindrance and moderate electron donation, balancing the electron-withdrawing effects of nitro and fluorine.

Sulfur Functionality

- The thioether linkage in the target compound and may improve lipid solubility compared to sulfonyl or sulfonamide derivatives (e.g., ).

Fluorine Substitution

Key Differentiators of the Target Compound

- Unique Substituent Combination : The coexistence of 4-fluorophenylthio , 2-methoxy , and 5-nitro groups distinguishes it from simpler acetamides (e.g., ) and piperazine derivatives (e.g., ).

- Balanced Electronic Profile : The interplay between electron-withdrawing (nitro, fluorine) and donating (methoxy) groups may optimize binding interactions in biological systems.

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₃F₁N₂O₃S

- Molecular Weight : 324.34 g/mol

The presence of a fluorophenyl group, a thioether linkage, and a nitrophenyl moiety contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, compounds with similar structures have demonstrated potent inhibitory effects against various cancer cell lines such as:

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the efficacy of these compounds.

The mechanism of action for this compound may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

- VEGFR-2 Inhibition : Some derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar thioether structures have been evaluated for antimicrobial activity. For example, derivatives showed significant activity against pathogens like Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Anticancer Efficacy : A study evaluated the anticancer effects of various thioether derivatives against human leukemia and colon cancer cell lines, revealing promising results with IC₅₀ values comparable to established chemotherapeutics .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of nitro-substituted phenyl derivatives, demonstrating their potential as effective agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves coupling a fluorophenylthioacetate intermediate with a substituted nitroaniline derivative. Key steps include thioether formation (via nucleophilic substitution) and amide bond coupling using carbodiimide-based reagents (e.g., EDC or DCC). Solvent selection (e.g., DMF or DCM) and temperature control (60–80°C) are critical for yield optimization. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

- Validation : Monitor reactions by TLC and confirm purity (>95%) via HPLC or NMR .

Q. How is the structural integrity of this compound confirmed, and what spectroscopic techniques are most reliable?

- Methodology :

- NMR : H and C NMR to verify substituent positions (e.g., fluorophenyl and methoxy groups). For example, the methoxy proton resonates at ~3.8–4.0 ppm, while nitro group deshielding affects aromatic protons .

- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the thioether and acetamide moieties (e.g., torsion angles and hydrogen bonding) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for CHFNOS: 353.06 g/mol) .

Q. What preliminary bioactivity screening assays are suitable for this compound?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Kinase inhibition : Fluorescence-based kinase assays (e.g., EGFR or VEGFR) due to structural similarity to thiazole-containing inhibitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to measure plasma concentration-time curves. Poor solubility or metabolic instability (e.g., nitro group reduction) may explain discrepancies .

- Metabolite identification : Use liver microsome assays to identify active/inactive metabolites .

- Dose optimization : Adjust dosing regimens in animal models based on ADME (absorption, distribution, metabolism, excretion) parameters .

Q. What strategies are effective for improving the selectivity of this compound toward specific molecular targets?

- Methodology :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing the nitro group with a cyano group) to enhance target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with active sites .

- Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target binding proteins .

Q. How can computational modeling aid in predicting the compound’s interaction with biological membranes or proteins?

- Methodology :

- Molecular dynamics (MD) simulations : Analyze lipid bilayer penetration or protein-ligand stability (e.g., using GROMACS). Parameters like logP (~2.5) and polar surface area (~90 Ų) inform permeability predictions .

- Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity under physiological conditions .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways .

- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., AKT or ERK) in dose-dependent studies .

- CRISPR/Cas9 knockout models : Confirm target dependency by testing efficacy in gene-edited cell lines .

Data Reproducibility and Quality Control

Q. How should researchers address batch-to-batch variability in synthesis?

- Methodology :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify sensitive functional groups (e.g., nitro or thioether) .

Q. What protocols ensure reproducibility in bioactivity assays?

- Methodology :

- Standardized cell lines : Use authenticated cell lines (e.g., ATCC-certified) and control for passage number .

- Inter-laboratory validation : Share compound samples with collaborators for cross-validation of IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.